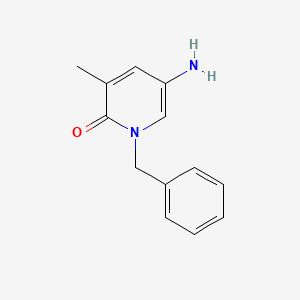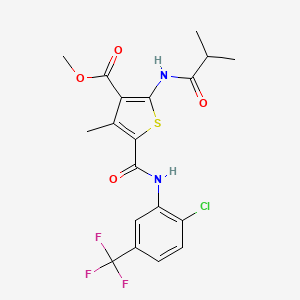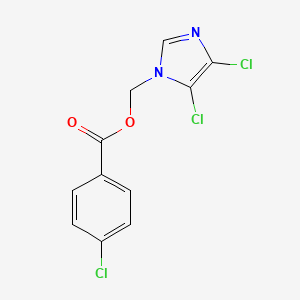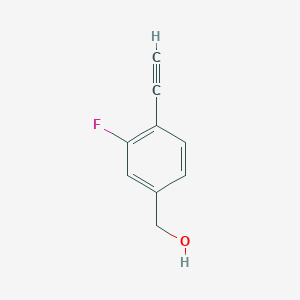
2-(Diphenylphosphino)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphino)aniline hydrochloride is an organophosphorus compound with the molecular formula C18H17ClNP. It is a derivative of aniline where the amino group is substituted with a diphenylphosphino group. This compound is often used in coordination chemistry and catalysis due to its ability to act as a ligand, forming stable complexes with various metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)aniline hydrochloride typically involves the reaction of diphenylphosphine with 2-iodoaniline. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-Iodoaniline+DiphenylphosphinePd catalyst2-(Diphenylphosphino)aniline
The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Diphenylphosphino)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coordination: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products:
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: N-substituted aniline derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphino)aniline hydrochloride is widely used in scientific research due to its versatility:
Chemistry: As a ligand in the synthesis of metal complexes for catalysis.
Biology: In the study of enzyme mimetics and as a probe in biochemical assays.
Industry: Used in the production of catalysts for various chemical processes, including polymerization and hydrogenation reactions.
Mecanismo De Acción
The mechanism by which 2-(Diphenylphosphino)aniline hydrochloride exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The diphenylphosphino group provides electron density to the metal, enhancing its reactivity, while the aniline moiety can participate in additional interactions, such as hydrogen bonding or π-stacking.
Comparación Con Compuestos Similares
- 2-(Diphenylphosphino)benzenamine
- Bis(2-(diphenylphosphino)ethyl)amine hydrochloride
Comparison: 2-(Diphenylphosphino)aniline hydrochloride is unique due to its specific substitution pattern, which provides a balance of steric and electronic properties. Compared to 2-(Diphenylphosphino)benzenamine, the hydrochloride salt is more soluble in polar solvents, making it easier to handle in aqueous reactions. Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, on the other hand, has a different coordination environment due to the presence of an additional phosphine group, which can lead to different catalytic properties.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C18H17ClNP |
|---|---|
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
2-diphenylphosphanylaniline;hydrochloride |
InChI |
InChI=1S/C18H16NP.ClH/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14H,19H2;1H |
Clave InChI |
KKNANWPYZXRZTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12078248.png)


